molecular formula C21H15ClN2O2 B2537362 (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-28-1

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2537362
CAS No.: 341964-28-1
M. Wt: 362.81
InChI Key: AEHHQTRTSQJERJ-ATJXCDBQSA-N
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Description

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic oxindole derivative that functions as a potent and selective inhibitor of protein kinases. Its core structure is based on the indolin-2-one scaffold, a well-known privileged structure in medicinal chemistry for targeting the ATP-binding site of various kinases. This compound is primarily utilized in biochemical and cellular research to investigate signal transduction pathways, with a particular focus on those mediated by receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) source . By selectively inhibiting these key enzymes, researchers use this chemical probe to elucidate the role of specific kinases in disease models, especially in the context of oncogenesis and uncontrolled cell proliferation. The (Z)-configuration of the oxime ether and the 4-chlorobenzyl substitution are critical structural features that optimize its binding affinity and selectivity profile. Its primary research value lies in its utility as a tool compound for validating kinase targets, understanding downstream signaling cascades, and supporting the development of novel targeted therapeutics source .

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHHQTRTSQJERJ-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC=C(C=C4)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one identifies three critical synthons:

  • Indol-2-one core : Derived from isatin or substituted indole precursors.
  • 4-Chlorophenylmethoxyimino group : Introduced via nucleophilic oximation.
  • Phenyl substituent at position 1 : Installed through alkylation or Friedel-Crafts acylation.

Key disconnections occur at the imine bond (C=N) and the ether linkage (O-CH2-Ar), guiding the selection of starting materials and reaction sequences.

Stepwise Synthesis Protocol

Formation of the Indol-2-one Core

The indole backbone is synthesized via Pfitzinger reaction or Sandmeyer cyclization :

  • Pfitzinger method : Isatin (1) reacts with acetophenone derivatives in alkaline conditions (NaOH, ethanol, 80°C) to form 1-phenylindole-2,3-dione (2).
  • Reductive cyclization : Catalytic hydrogenation (H2, Pd/C) of 2 yields 1-phenyl-2,3-dihydro-1H-indol-2-one (3) with >85% purity.
Table 1: Optimization of Indole Core Synthesis
Parameter Pfitzinger Reaction Reductive Cyclization
Temperature (°C) 80 25–50
Catalyst/Solvent NaOH/Ethanol Pd/C, Ethyl acetate
Yield (%) 72–78 88–92
Purity (HPLC) 90% 95%

Introduction of the 4-Chlorophenylmethoxyimino Group

The imine functionality is installed through oxime formation followed by O-alkylation :

  • Oximation : Reacting 3 with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 60°C forms the oxime intermediate (4).
  • Alkylation : Treatment of 4 with 4-chlorobenzyl bromide in DMF, using K2CO3 as base (70°C, 12 h), yields the target iminoether (5).

Stereochemical Control : The Z-configuration is favored (>95% selectivity) by employing bulky bases (e.g., DBU) and polar aprotic solvents.

Final Purification and Characterization

  • Column chromatography (SiO2, hexane/ethyl acetate 4:1) isolates the product with 98% purity.
  • Spectroscopic confirmation :
    • ¹H NMR (CDCl3): δ 7.85 (d, J=7.5 Hz, 1H, Ar-H), 7.45–7.30 (m, 9H, Ar-H), 5.12 (s, 2H, OCH2).
    • IR (KBr): ν 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Alternative Synthetic Routes

One-Pot Tandem Methodology

A streamlined approach combines indole formation and imine installation in a single reactor:

  • Simultaneous cyclization/oximation : Isatin, phenylacetaldehyde, and NH2OH·HCl react in acetic acid (100°C, 6 h).
  • In situ alkylation : Addition of 4-chlorobenzyl bromide and K2CO3 without intermediate isolation.

Advantages :

  • Reduced processing time (total 8 h vs. 24 h for stepwise).
  • Higher overall yield (81% vs. 68%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates key steps:

  • Indole cyclization : Completion in 15 min vs. 6 h conventionally.
  • Imine formation : 90% yield in 30 min with reduced side products.

Industrial-Scale Production Considerations

Solvent Recycling Systems

  • Ethanol recovery : Distillation units reclaim >90% solvent, reducing waste.
  • DMF replacement : Switch to cyclopentyl methyl ether (CPME) improves E-factor by 40%.

Catalytic Efficiency Enhancements

  • Palladium nanoparticle catalysts : Increase hydrogenation turnover frequency (TOF) to 1,200 h⁻¹ vs. 400 h⁻¹ with Pd/C.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) boosts alkylation yields to 94%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomer separation : Reverse-phase HPLC (C18 column, MeOH/H2O) resolves Z/E isomers.
  • Over-alkylation : Controlled stoichiometry (1:1.05 substrate:alkylating agent) minimizes bis-adducts.

Stability of Intermediates

  • Oxime degradation : Storage under nitrogen at −20°C prevents hydrolysis (<2% decomposition/month).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine or hydroxylamine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against several bacterial strains. Preliminary results suggest that it exhibits activity against:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings indicate the potential of this compound as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in animal models. It demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in models of induced inflammation, suggesting its potential use in treating inflammatory diseases .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with specific biological targets. It appears to bind effectively to the active sites of proteins involved in cancer progression, which may explain its selective toxicity towards cancer cells compared to normal cells .

Material Science Applications

Beyond medicinal applications, this compound may also find use in material science due to its unique structural properties. The indole framework can be utilized in the development of organic semiconductors and photovoltaic devices, where its electronic properties can enhance device performance.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one would depend on its specific biological activity. Generally, compounds with an indole core can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyimino and chlorophenyl groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents (e.g., propargyloxy in 1191–146) may hinder binding to enzymatic pockets compared to smaller groups like pyrazol-5-yl in Compound 8 .
  • Thermal Stability : Higher melting points (e.g., 249–251°C for Compound 8) correlate with crystalline stability, whereas flexible substituents (e.g., propargyloxy) may lower melting points .

Biological Activity

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
Molecular Formula C21H15ClN2O2
IUPAC Name (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenylindol-2-one
CAS Number 341964-28-1

This compound features a complex structure with an indole core, a chlorophenyl group, and a methoxyimino substituent, which contribute to its unique biological properties.

Antiviral Properties

Recent studies have indicated that indole derivatives exhibit significant antiviral activity. For instance, compounds structurally related to this compound have been shown to inhibit viral replication through various mechanisms. One study highlighted the role of similar derivatives in enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits the replication of hepatitis B virus (HBV) and other viruses like HIV and HCV .

Antitumor Activity

Indole derivatives are also recognized for their antitumor properties. Research has demonstrated that certain substituted indolinones can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with similar structural motifs to this compound have been identified as inhibitors of protein kinases involved in tumor progression . The mechanism often involves the induction of apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

The presence of the methoxyimino group is believed to enhance binding affinity and selectivity for these targets .

Study 1: Antiviral Activity against HBV

In a controlled study evaluating the efficacy of indole derivatives against HBV, it was found that compounds similar to this compound exhibited significant antiviral effects. The study utilized HepG2.2.15 cells to assess the intracellular levels of A3G post-treatment, demonstrating that these compounds could effectively reduce viral load in vitro .

Study 2: Antitumor Effects

Another investigation focused on the antitumor potential of substituted indolinones. In vitro assays revealed that compounds with structural similarities to this compound significantly inhibited the growth of various cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for preparing (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one?

The compound is typically synthesized via multi-step reactions involving:

  • Core indole formation : Condensation of substituted phenylhydrazines with ketones or aldehydes under acidic conditions.
  • Oxime functionalization : Reaction of the intermediate indole-2-one with 4-chlorobenzyloxyamine hydrochloride in ethanol under reflux, followed by Z/E isomer separation using column chromatography .
  • Validation : Confirmation of the Z-configuration via NOESY NMR to detect spatial proximity between the imino group and adjacent substituents .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 296 K.
  • Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
  • Refinement : Apply full-matrix least-squares refinement with SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Validate using WinGX/ORTEP for thermal ellipsoid visualization .
  • Metrics : Achieve R-factors < 0.05 and data-to-parameter ratios > 15 for reliability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry and detect Z/E isomerism via coupling constants (e.g., J = 10–12 Hz for trans-configuration) .
  • HRMS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with < 3 ppm deviation from theoretical values .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure and predict reactivity?

  • Method selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to balance accuracy and computational cost. Include exact exchange terms to improve thermochemical predictions .
  • Applications :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate IR/NMR spectra using Multiwfn for cross-validation with experimental data .
    • Analyze electron localization function (ELF) to map π-conjugation in the indole-oxime system .

Q. How should researchers resolve contradictions in pharmacological activity data across studies?

  • Experimental design : Standardize assays (e.g., IC50 measurements) using controls like staurosporine for kinase inhibition studies.
  • Data validation :
    • Cross-check purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography).
    • Use Protein Data Bank (PDB) structures to validate target binding modes through molecular docking (e.g., MOE software) .
  • Statistical rigor : Apply ANOVA or Tukey’s test to assess batch-to-batch variability in biological replicates .

Q. What strategies mitigate computational vs. experimental discrepancies in thermodynamic properties?

  • Benchmarking : Compare DFT-calculated Gibbs free energies (ΔG) with experimental calorimetry data. Adjust for solvent effects using implicit models (e.g., PCM) .
  • Error sources :
    • Address basis set superposition errors (BSSE) via counterpoise correction.
    • Re-optimize crystal structure coordinates (from SC-XRD) in gas-phase DFT to eliminate packing effects .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Rational modifications :
    • Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides).
    • Introduce fluorine atoms at metabolically vulnerable positions to block CYP450 oxidation .
  • ADME profiling :
    • Use SwissADME to predict permeability (LogP) and P-glycoprotein substrate potential.
    • Validate microsomal stability in vitro (e.g., human liver microsomes + NADPH) .

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